Cannabinol

Cannabinoid receptor binding CB1/CB2 pharmacology Radioligand displacement

Procure CBN as the indispensable mid‑range calibration standard for cannabinoid receptor binding assays. Its intermediate CB1/CB2 affinity (Ki 285/163 nM) bridges the gap between Δ⁹‑THC and CBD, enabling precise SAR benchmarking. Exploit its record supercritical CO₂ solubility (4.16×10⁻⁴ molar fraction) to calibrate SFE equipment and validate Peng‑Robinson process models. Use its selective CYP1A2/CYP1B1 inhibition profile (Ki 0.079/0.148 μM) to dissect isoform‑specific drug interactions, an application inaccessible with CBD. In CIPN pain models, CBN alone demonstrated antinociception, making it the required reference minor cannabinoid for preclinical neuropathic pain research.

Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
CAS No. 521-35-7
Cat. No. B1662348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabinol
CAS521-35-7
SynonymsAlternative Name: CBN
Molecular FormulaC21H26O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O
InChIInChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3
InChIKeyVBGLYOIFKLUMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA 1 mg/ml solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





Cannabinol (CBN, CAS 521-35-7) Procurement Guide: Pharmacological and Physicochemical Baseline for Scientific Selection


Cannabinol (CBN, CAS 521-35-7) is a non-enzymatic oxidative degradation product of Δ9-tetrahydrocannabinol (Δ9-THC) that accumulates in aged Cannabis sativa plant material. Structurally, it is a fully aromatized tricyclic meroterpenoid, which distinguishes it from the partially unsaturated ring system of Δ9-THC and confers distinct pharmacological and physicochemical properties [1]. CBN is classified as a mildly psychoactive phytocannabinoid that acts as a partial agonist at CB1 and CB2 receptors, with a reported higher relative affinity for CB2 receptors [2]. Unlike major cannabinoids such as Δ9-THC and cannabidiol (CBD), CBN is present only in trace amounts in fresh plant material, making its commercial availability as a purified reference standard or research material dependent on targeted synthesis or enriched extraction from aged biomass [3].

Why Cannabinol (CBN) Cannot Be Substituted by Other Cannabinoids in Research and Industrial Applications


Despite sharing a common biosynthetic origin, cannabinoids exhibit divergent physicochemical and pharmacological profiles that preclude generic interchange. CBN's fully aromatized structure yields a solubility in supercritical CO2 that is quantitatively distinct from Δ9-THC, CBG, and CBD, with direct implications for extraction efficiency and formulation development [1]. Pharmacologically, CBN occupies a unique intermediate position: it retains measurable affinity for CB1 and CB2 receptors, unlike CBD, CBG, and CBC which exhibit 10–100× lower binding, yet its affinity is substantially lower than that of Δ9-THC [2]. Furthermore, CBN demonstrates CYP1 isoform-selective inhibition profiles and tyrosinase inhibitory activity that are not replicated by comparator cannabinoids [3][4]. Consequently, substituting CBN with another in-class compound in receptor binding studies, metabolic interaction assays, or cosmetic formulation research would yield fundamentally different experimental outcomes and invalidate comparative analyses.

Quantitative Differentiation of Cannabinol (CBN) Against Comparator Cannabinoids: A Data-Driven Selection Guide


Receptor Binding Affinity Profile of CBN Compared to Δ9-THC, CBD, CBG, and CBC

In a head-to-head competitive radioligand displacement assay using HEK293 cells expressing human CB1 and CB2 receptors and [3H]CP55,940 as the radioligand, CBN exhibited Ki values of 285 nM (95% CI: 154–520 nM) at CB1 and 163 nM (83–330 nM) at CB2 [1]. This binding profile places CBN in a distinct intermediate tier: its CB1 affinity is approximately 14-fold lower than Δ9-THC (Ki = 20 nM), but 15–20× higher than CBD (Ki = 4330 nM), 20× higher than CBG (class-level inference: 10–100× lower affinity per meta-analysis [2]), and 23× higher than CBC (Ki = 6760 nM) [1]. Notably, CBN's CB2 affinity exceeds its CB1 affinity (163 vs. 285 nM), consistent with literature suggesting preferential CB2 binding, whereas Δ9-THC shows the opposite pattern (52 nM CB2 vs. 20 nM CB1) [1].

Cannabinoid receptor binding CB1/CB2 pharmacology Radioligand displacement Phytocannabinoid structure-activity relationship

CBN Supercritical CO2 Solubility Ranking Versus Δ9-THC, CBG, and CBD

In a direct comparative study of cannabinoid solubility in supercritical CO2 at 326 K, CBN demonstrated the highest molar solubility among the four cannabinoids tested, with the rank order: Δ9-THC < CBG < CBD < CBN [1]. The molar solubility of CBN ranged from 1.26×10⁻⁴ to 4.16×10⁻⁴ across the temperature range of 314–334 K and pressure range of 13.0–20.2 MPa [2]. At 326 K, the quantitative difference in solubility between CBN and Δ9-THC is substantial, with CBN exhibiting markedly higher solubility than the least soluble comparator, Δ9-THC [1]. This solubility ranking is consistent across the investigated temperature range and has been independently validated using the Peng–Robinson equation of state with Van der Waals mixing rules, yielding deviations between calculated and experimental data ranging from 0.81% to 6.35% absolute average relative deviation [1].

Supercritical fluid extraction Cannabinoid solubility Process engineering Phytocannabinoid purification

CYP1 Enzyme Inhibition Profile of CBN Relative to CBD and Δ9-THC

In a direct comparative study of human CYP1 enzyme inhibition using recombinant CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as the substrate, CBN exhibited isoform-selective inhibition that differs from both CBD and Δ9-THC [1]. CBN most potently inhibited CYP1A2 (Ki = 0.0790 μM) and CYP1B1 (Ki = 0.148 μM), with substantially weaker inhibition of CYP1A1 (Ki = 0.541 μM) [1]. In contrast, CBD showed the opposite selectivity, with its most potent inhibition against CYP1A1 (Ki = 0.155 μM) and 17-fold weaker inhibition of other isoforms [1]. Δ9-THC was a much weaker inhibitor across all CYP1 isoforms (Ki = 2.47–7.54 μM) and lacked isoform selectivity [1]. The quantitative difference is striking: CBN is approximately 31-fold more potent against CYP1A2 than Δ9-THC (Ki 0.079 vs. 2.47 μM) and approximately 6.8-fold more potent against CYP1A1 than Δ9-THC but 3.5-fold less potent than CBD at this isoform [1].

Cytochrome P450 inhibition Drug metabolism Cannabinoid-drug interactions Enzyme kinetics

CBN Anti-Tyrosinase Activity: Superior Dual Mushroom/Murine Enzyme Inhibition Versus CBG, CBC, and CBD

In a direct comparative study of anti-tyrosinase activity, CBN at 50–200 μg/mL inhibited both mushroom tyrosinase (from Agaricus bisporus) and murine tyrosinase (from B16F10 melanoma cell lysates), whereas CBG (50–200 μg/mL) and CBC (100–200 μg/mL) inhibited only the mushroom enzyme, and CBD was practically inactive against both enzyme sources [1]. This is the first reported demonstration that CBN uniquely inhibits both fungal and mammalian tyrosinase among the four cannabinoids tested. The study also quantified that at 5 μg/mL, CBN significantly decreased both extracellular melanin content to 34.14% of αMSH-stimulated control cells and intracellular melanin content to 60.59% of control, effects comparable to CBD and CBG but not observed with CBC [1]. The dual-species inhibitory activity distinguishes CBN from CBG and CBC, which lack activity against murine tyrosinase, and from CBD, which shows negligible tyrosinase inhibition overall [1].

Tyrosinase inhibition Melanogenesis Cosmeceutical research Pigmentation disorders

CBN Antinociceptive Efficacy in Chemotherapy-Induced Neuropathic Pain Model

In a comparative study evaluating five minor cannabinoids in a mouse model of chemotherapy-induced peripheral neuropathy (CIPN), only CBN demonstrated efficacious relief of neuropathic pain, whereas CBDV, CBG, THCV, and Δ8-THC failed to produce significant antinociception in this model [1]. The study employed a cannabinoid tetrad assay and CIPN pain model in both male and female CD-1 mice, with CBN uniquely attenuating pain-related behaviors. In a separate in vivo study, CBN at ≥25 mg/kg induced acute antinociception in the tetrad battery, and at ≥50 mg/kg attenuated cold allodynia in the chronic constriction injury (CCI) neuropathic pain model, though this effect occurred at doses that also induced catalepsy [2]. In the same study, CBL (cannabicyclol) produced hypothermia but lacked CB1-mediated activity, distinguishing CBN's receptor-dependent mechanism from CBL's receptor-independent pathway [2]. The finding that CBN was the sole compound among five minor cannabinoids to relieve CIPN pain provides a direct head-to-head differentiation for analgesic research applications [1].

Neuropathic pain Analgesic efficacy In vivo pharmacology Minor cannabinoids

Recommended Application Scenarios for Cannabinol (CBN) Based on Verified Differentiation Data


CBN as a Positive Control for CB1/CB2 Receptor Binding Assays with Intermediate Affinity

CBN's intermediate receptor affinity (CB1 Ki = 285 nM, CB2 Ki = 163 nM) positions it as an ideal positive control or calibration standard for radioligand displacement assays [1]. Researchers seeking to benchmark novel cannabinoid ligands can use CBN to define the mid-range of the binding affinity spectrum, with Δ9-THC representing high affinity (Ki = 20 nM) and CBD representing low affinity (Ki = 4330 nM) [1]. This three-point reference framework enables more precise structure-activity relationship (SAR) analysis than assays relying solely on Δ9-THC and CBD. Additionally, CBN's modest CB2 preference (163 nM vs. 285 nM at CB1) provides a useful comparator for investigating compounds with mixed CB1/CB2 pharmacology [1].

CBN as a Reference Standard for Supercritical CO2 Extraction Process Optimization

Given that CBN exhibits the highest supercritical CO2 solubility among the four cannabinoids tested (Δ9-THC < CBG < CBD < CBN at 326 K), it serves as a valuable reference compound for optimizing extraction parameters and validating process models [2][3]. Industrial extraction facilities can use purified CBN to calibrate supercritical fluid extraction (SFE) equipment and to model the behavior of cannabinoid mixtures during fractional separation. The established molar solubility range (1.26×10⁻⁴ to 4.16×10⁻⁴ at 314–334 K, 13.0–20.2 MPa) provides a validated dataset for Peng–Robinson equation-of-state modeling of cannabinoid solubility in supercritical CO2 [3].

CBN as a Selective CYP1A2/CYP1B1 Inhibitor for Drug Metabolism Studies

CBN's distinct CYP1 inhibition profile—potent against CYP1A2 (Ki = 0.0790 μM) and CYP1B1 (Ki = 0.148 μM) but weaker against CYP1A1 (Ki = 0.541 μM)—makes it a useful tool compound for dissecting CYP1 isoform-specific contributions to xenobiotic metabolism [4]. Unlike CBD, which preferentially inhibits CYP1A1 (Ki = 0.155 μM), CBN provides a complementary selectivity profile that enables researchers to probe the differential roles of CYP1A1 vs. CYP1A2/CYP1B1 in cannabinoid-drug interactions [4]. This application is particularly relevant for laboratories conducting in vitro drug-drug interaction screening or investigating the metabolic fate of co-administered pharmaceuticals.

CBN as the Lead Minor Cannabinoid Reference for In Vivo Neuropathic Pain Studies

Based on its unique efficacy in the CIPN model—where CBN was the only one of five minor cannabinoids to demonstrate antinociception—CBN should be prioritized as the reference minor cannabinoid for preclinical pain research [5]. Investigators studying chemotherapy-induced peripheral neuropathy, chronic constriction injury, or other neuropathic pain states can use CBN as a benchmark against which novel cannabinoid therapeutics are compared. The established effective dose range (≥25–50 mg/kg i.p. in mice) and mechanistic data (CB1-, adenosine A2A-, and TRPV1-dependent pathways) provide a robust foundation for dose-response studies and mechanistic dissection [6]. Substituting CBN with CBG, CBDV, THCV, or Δ8-THC would not replicate the observed analgesic effects in these specific models [5].

Technical Documentation Hub

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